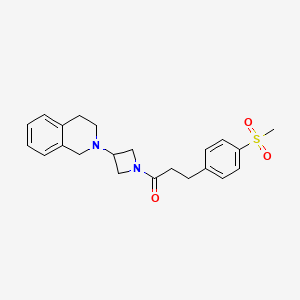
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C22H26N2O3S and its molecular weight is 398.52. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Compounds featuring azetidinone and dihydroisoquinoline units have been synthesized for their biological activities. For example, a study focused on synthesizing new pyrimidine-azetidinone analogues demonstrating antioxidant, in vitro antimicrobial, and antitubercular activities. These compounds were synthesized from the condensation of aromatic amines with N-phenylacetamide, followed by reactions leading to Schiff bases and final azetidinone analogues. The antimicrobial activity against various bacterial and fungal strains and antituberculosis activity against Mycobacterium tuberculosis was examined, highlighting the potential for designing antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Anticancer Potential
Research has identified the tetrahydroisoquinoline moiety as a critical structure in biologically active molecules, including potential anticancer agents. One study synthesized substituted 1,2,3,4-tetrahydroisoquinolines, evaluating their in vitro anticancer activity on breast cancer cell lines. These compounds, derived from modifications on the phenyl ring of the tetrahydroisoquinoline moiety, showed potent cytotoxicity, indicating the importance of this structural feature in the development of new anticancer drugs (Redda et al., 2010).
Enantioselective Synthesis
The enantioselective synthesis of isoquinoline derivatives represents another research application, providing insights into the synthesis of enantiomerically enriched compounds. A method reported the enantioselective synthesis of dihydroisoquinoline derivatives through the aza-Morita–Baylis–Hillman reaction, leading to natural products and synthetic drugs. This approach highlights the importance of structural motifs in synthesizing biologically relevant enantiomerically pure compounds (Snieckus & Jalil Miah, 2016).
Propriétés
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-28(26,27)21-9-6-17(7-10-21)8-11-22(25)24-15-20(16-24)23-13-12-18-4-2-3-5-19(18)14-23/h2-7,9-10,20H,8,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILYOFISGRPIAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CC(C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-3-[3-Bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2548125.png)


![(E)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2548130.png)
![N-[3-(cyclohexanecarbonylamino)naphthalen-2-yl]cyclohexanecarboxamide](/img/structure/B2548131.png)
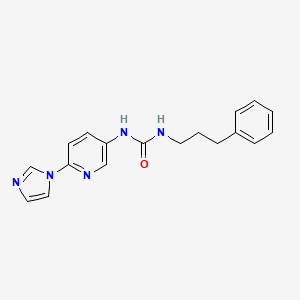
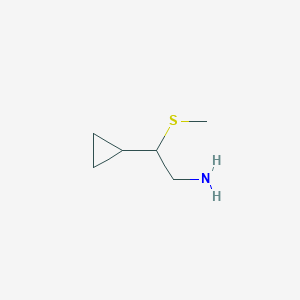
![1-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2548138.png)
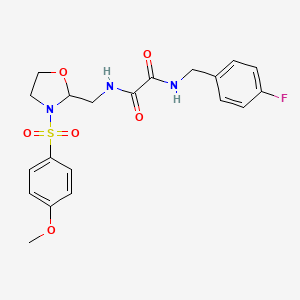
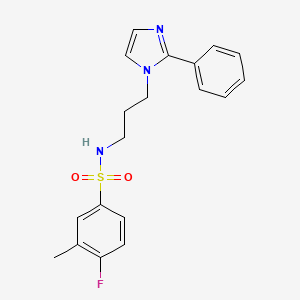
![1-(prop-2-yn-1-yl)-N-[3-(trifluoromethyl)cyclohexyl]piperidine-4-carboxamide](/img/structure/B2548143.png)
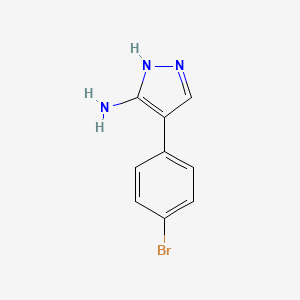
![1-(4-Bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B2548146.png)